3-Oxopropanoic acid

Description

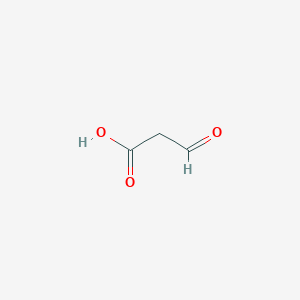

Structure

3D Structure

Properties

IUPAC Name |

3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKURXIZZOAYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239064 | |

| Record name | Malonic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonic semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

926-61-4 | |

| Record name | 3-Oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K1T0U0R4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Oxopropanoic acid chemical properties and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanoic acid, also known as malonaldehydic acid or formylacetic acid, is a highly reactive organic compound with the chemical formula C₃H₄O₃. As an aldehydic acid, it possesses both a carboxylic acid and an aldehyde functional group, making it a versatile intermediate in various chemical and biological processes.[1] This guide provides an in-depth overview of the chemical properties, stability, and metabolic significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[2][3] Due to its high reactivity, it is often generated in situ for immediate use in chemical syntheses.[1] The inherent instability of the compound makes the experimental determination of some of its physical properties challenging.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄O₃ | [1][3] |

| Molecular Weight | 88.06 g/mol | [1][3] |

| Appearance | Solid | [2][3] |

| pKa (Predicted) | 3.69 ± 0.10 | [3] |

| Boiling Point | 237.3 °C (at 760 mmHg) | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Stability and Decomposition

This compound is known for its high reactivity and limited stability.[1] While specific studies detailing its decomposition pathway are scarce, its structure suggests susceptibility to both oxidation of the aldehyde group to a carboxylic acid, forming malonic acid, and decarboxylation. The presence of the aldehyde group also makes it prone to polymerization reactions. Thermo-kinetic studies using computational methods can be employed to investigate its thermal stability and degradation pathways.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the controlled oxidation of 3-hydroxypropanoic acid.[4] Pyridinium chlorochromate (PCC) is a suitable oxidizing agent for this transformation as it selectively oxidizes the primary alcohol to an aldehyde without further oxidation to a carboxylic acid.[4]

Protocol for Synthesis via Oxidation of 3-Hydroxypropanoic Acid:

-

Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in an anhydrous organic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Addition of Reactant: Slowly add a solution of 3-hydroxypropanoic acid in DCM to the PCC suspension with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

In situ Generation: For many applications, this compound is generated in situ by the reaction of malic acid with concentrated sulfuric acid. This process also produces formic acid, water, and carbon monoxide.[1]

Purification and Analysis

Purification of this compound and its derivatives can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[5]

General HPLC Analysis Protocol:

-

Column: A reverse-phase C18 column is commonly used for the separation of organic acids.

-

Mobile Phase: A gradient of an aqueous solution of a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is often used for quantification.

-

Quantification: For accurate quantification, an internal standard can be used.[5]

Biological Significance and Metabolic Pathways

This compound is a key metabolic intermediate in several biological pathways, including the catabolism of β-alanine and the metabolism of propanoate.[6][7]

Beta-Alanine Catabolism

In the catabolism of the non-proteinogenic amino acid β-alanine, this compound is formed through a transamination reaction. It is then further metabolized to malonate and subsequently to malonyl-CoA, which can enter fatty acid biosynthesis.[7]

Propanoate Metabolism

This compound is also an intermediate in an alternative pathway of propanoate metabolism. Propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids, can be converted to this compound, which is then converted to acetyl-CoA and enters the citric acid cycle for energy production.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 926-61-4 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of Malonic Semialdehyde in Plants

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of malonic semialdehyde's natural occurrence in the plant kingdom. While direct evidence of its accumulation is scarce, this document synthesizes information on the metabolic pathways where it serves as a transient intermediate, the enzymes involved, and the analytical methodologies that could be employed for its detection and quantification.

Introduction: An Overview of Malonic Semialdehyde

Malonic semialdehyde (3-oxopropanoic acid) is a reactive aldehyde and a dicarbonyl compound. Its transient nature makes it a challenging molecule to study in biological systems. In plants, it is primarily considered an intermediate in specific catabolic pathways rather than a compound that accumulates to significant levels. Understanding the metabolic contexts in which malonic semialdehyde appears is crucial for a complete picture of plant biochemistry and for identifying potential enzymatic targets for metabolic engineering or drug development.

Metabolic Pathways Involving Malonic Semialdehyde

Malonic semialdehyde is primarily implicated as an intermediate in the catabolism of β-alanine in plants. β-alanine itself is a non-proteinogenic amino acid synthesized from several sources, including the degradation of uracil, propionate, and branched-chain amino acids (isoleucine and valine).

The key pathway involves the transamination of β-alanine to yield malonic semialdehyde. This reaction is a critical step in channeling carbon from these precursors into central metabolism.

β-Alanine Degradation

The conversion of β-alanine to malonic semialdehyde is a key entry point for this intermediate.[1][2][3] In this pathway, an aminotransferase catalyzes the removal of the amino group from β-alanine, with a cognate α-keto acid (like α-ketoglutarate) acting as the amino group acceptor. The resulting malonic semialdehyde is then typically decarboxylated and oxidized to acetyl-CoA, which can enter the citric acid cycle.

Propionate and Branched-Chain Amino Acid Catabolism

The catabolism of propionate and the branched-chain amino acids (BCAAs) valine and isoleucine can converge on the production of propionyl-CoA.[2][4] This is then metabolized through a series of reactions to eventually yield malonic semialdehyde, which can then be converted to β-alanine or further metabolized to acetyl-CoA.[4]

Quantitative Data on Natural Occurrence

A thorough review of the scientific literature reveals a significant gap in the quantitative data regarding the natural occurrence of malonic semialdehyde in plant tissues. Its high reactivity and likely low steady-state concentrations mean that it is not typically detected in standard metabolomic analyses. The information available points to its existence as a transient intermediate rather than a stored metabolite.

| Plant Species | Tissue | Concentration Range | Reference |

| Not Reported | Not Reported | Generally below detection limits | N/A |

Table 1: Quantitative Data on Malonic Semialdehyde in Plants. The absence of data in this table reflects the current state of research.

Experimental Protocols

The detection and quantification of malonic semialdehyde in plant matrices are challenging due to its reactive nature and low abundance. No standardized protocol specifically for malonic semialdehyde in plants has been established. However, methodologies developed for other short-chain aldehydes, particularly malondialdehyde (MDA), can be adapted. These methods typically involve derivatization to form a stable, detectable product, followed by chromatographic separation and detection.

General Experimental Workflow

Sample Preparation and Extraction

-

Homogenization: Fresh plant tissue should be flash-frozen in liquid nitrogen and ground to a fine powder to quench metabolic activity.

-

Extraction: The powdered tissue is extracted with a suitable solvent, such as a mixture of methanol and water, often acidified to improve the stability of the analyte. The extraction should be performed at low temperatures to minimize degradation.

Derivatization

Due to the high reactivity and low volatility of malonic semialdehyde, derivatization is essential for its analysis by GC-MS or for enhancing its detection by HPLC.

-

For GC-MS Analysis: A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime. This derivative is volatile and can be readily analyzed by GC-MS.

-

For HPLC Analysis: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for aldehydes, forming a colored and UV-active hydrazone that can be detected by HPLC with a UV-Vis or diode-array detector.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. After derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. After derivatization with an agent like DNPH, the resulting hydrazones can be separated on a reversed-phase column (e.g., C18) and detected by UV-Vis absorption.

Conclusion

Malonic semialdehyde remains an elusive but metabolically significant intermediate in plants. Its natural occurrence is inferred from the presence and activity of enzymes involved in β-alanine catabolism and related pathways. While direct quantitative evidence of its presence in plants is currently lacking, this guide provides the theoretical framework and analytical strategies necessary for researchers to pursue its detection and quantification. Future studies employing sensitive analytical techniques with appropriate derivatization are needed to elucidate the in planta concentrations of malonic semialdehyde and to fully understand its role in plant metabolism.

References

- 1. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aldehyde Dehydrogenases in Arabidopsis thaliana: Biochemical Requirements, Metabolic Pathways, and Functional Analysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. biology.kenyon.edu [biology.kenyon.edu]

The Biosynthesis of 3-Oxopropanoic Acid: A Core Metabolic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanoic acid, also known as malonic semialdehyde, is a highly reactive aldehydic acid that serves as a crucial intermediate in a variety of metabolic pathways across different domains of life. Its biosynthesis is primarily achieved through the oxidation of 3-hydroxypropionate, a reaction catalyzed by the enzyme 3-hydroxypropionate dehydrogenase. This guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic reactions, kinetic parameters, and the metabolic fate of this key molecule. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug development.

Introduction

This compound (3-OP) is a pivotal metabolite situated at the crossroads of several significant biochemical routes, including the 3-hydroxypropionate cycle for carbon fixation, amino acid metabolism, and the production of valuable platform chemicals. Understanding the biosynthesis and subsequent metabolic fate of 3-OP is essential for manipulating these pathways for biotechnological and therapeutic purposes. This technical guide delves into the core aspects of 3-OP biosynthesis, providing a detailed examination of the key enzyme, 3-hydroxypropionate dehydrogenase, and its functional context.

The Primary Biosynthetic Pathway: Oxidation of 3-Hydroxypropionate

The principal route for the biosynthesis of this compound is the reversible oxidation of 3-hydroxypropionate. This reaction is catalyzed by 3-hydroxypropionate dehydrogenase, an oxidoreductase that utilizes either NAD⁺ or NADP⁺ as an electron acceptor.

Reaction:

3-Hydroxypropanoate + NAD(P)⁺ ⇌ 3-Oxopropanoate + NAD(P)H + H⁺

This enzymatic step is a key control point in the metabolic pathways where 3-OP is an intermediate.

Key Enzyme: 3-Hydroxypropionate Dehydrogenase

3-Hydroxypropionate dehydrogenase (EC 1.1.1.59 for NAD⁺-dependent and EC 1.1.1.298 for NADP⁺-dependent) is the enzyme responsible for the synthesis of this compound from 3-hydroxypropionate.[1] The enzyme's activity and substrate specificity can vary between different organisms.

The kinetic parameters of 3-hydroxypropionate dehydrogenase are crucial for understanding the efficiency and regulation of 3-OP biosynthesis. While extensive comparative data is not available for a wide range of organisms, the reverse reaction, the reduction of malonic semialdehyde, has been characterized in some detail. For instance, the malonic semialdehyde reductase from the archaeon Nitrosopumilus maritimus exhibits a Kₘ of 70 μM and a Vₘₐₓ of 200 μmol min⁻¹ mg⁻¹ of protein for malonic semialdehyde.[2] It is important to note that kinetic parameters for the forward reaction (oxidation of 3-hydroxypropionate) may differ.

| Enzyme/Organism | Substrate | Kₘ (μM) | Vₘₐₓ (μmol min⁻¹ mg⁻¹) | Cofactor | Reference |

| Malonic semialdehyde reductase (Nitrosopumilus maritimus) | Malonic semialdehyde | 70 | 200 | NAD(P)H | [2] |

| Malonyl-CoA reductase (Chloroflexus aurantiacus) | Malonyl-CoA | - | 10 | NADPH | [2] |

Note: The table includes data for the reverse reaction and a related enzyme due to the limited availability of comprehensive kinetic data for 3-hydroxypropionate dehydrogenase across various species. Further research is required to populate a more complete comparative table for the forward reaction.

Metabolic Fate of this compound

Once synthesized, this compound can be channeled into several metabolic pathways:

-

Conversion to Acetyl-CoA: 3-Oxopropanoate can be oxidatively decarboxylated to acetyl-CoA and CO₂, which can then enter the citric acid cycle for energy production or be used as a precursor for fatty acid synthesis.

-

Role in β-Alanine Metabolism: this compound is an intermediate in the metabolism of β-alanine. β-Alanine can undergo transamination to form malonate-semialdehyde, which is another name for this compound.[3] This pathway connects amino acid metabolism with central carbon metabolism.

-

Precursor for Biosynthesis: In some organisms, this compound can serve as a precursor for the synthesis of other molecules.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxypropionate Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxypropionate dehydrogenase by monitoring the production of NADH or NADPH.

Principle:

The enzymatic oxidation of 3-hydroxypropionate to 3-Oxopropanoate is coupled to the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively. The increase in absorbance at 340 nm, due to the formation of NADH or NADPH, is directly proportional to the enzyme activity.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.5)

-

MgCl₂ (5 mM)

-

Dithiothreitol (DTT) (5 mM)

-

NAD⁺ or NADP⁺ (10 mM)

-

3-hydroxypropionate (10 mM)

-

Purified enzyme solution or cell-free extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 μL of 100 mM Tris-HCl buffer (pH 8.5)

-

50 μL of 100 mM MgCl₂

-

50 μL of 100 mM DTT

-

25 μL of 200 mM NAD⁺ or NADP⁺

-

25 μL of 200 mM 3-hydroxypropionate

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic organisms).

-

Initiate the reaction by adding 50 μL of the enzyme solution or cell-free extract.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH or NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Calculation of Enzyme Activity:

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH or NADPH per minute under the specified assay conditions.

Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (Molar extinction coefficient * Light path (cm) * Enzyme volume (mL))

Visualizing the Pathway and Workflow

To provide a clear visual representation of the biosynthesis of this compound and the experimental workflow, the following diagrams have been generated using Graphviz.

Caption: Biosynthesis and metabolic fate of this compound.

Caption: Workflow for the spectrophotometric assay of 3-hydroxypropionate dehydrogenase.

Conclusion

The biosynthesis of this compound via the oxidation of 3-hydroxypropionate is a fundamental reaction in the metabolic network of many organisms. A thorough understanding of this pathway, including the kinetic properties of the enzymes involved and the metabolic context, is critical for advancements in metabolic engineering and the development of novel therapeutics. This guide provides a foundational resource for researchers, offering a detailed overview, experimental protocols, and clear visual representations to facilitate further investigation into this important area of biochemistry.

References

- 1. BiGG Metabolite 3hmp_m in iAT_PLT_636 [bigg.ucsd.edu]

- 2. Malonic semialdehyde reductase, succinic semialdehyde reductase, and succinyl-coenzyme A reductase from Metallosphaera sedula: enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales. | Sigma-Aldrich [sigmaaldrich.com]

- 3. β-Alanine - Wikipedia [en.wikipedia.org]

Investigating the Biological Activity of 3-Oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanoic acid, also known as malonic semialdehyde, is a reactive aldehyde-acid metabolite that serves as a key intermediate in several fundamental metabolic pathways. Its strategic position in propionate and beta-alanine metabolism, as well as its involvement in specialized carbon fixation cycles, underscores its biological significance. Emerging evidence suggests that this compound may also act as a metabolic regulator through the inhibition of key enzymes. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its metabolic roles and reported inhibitory effects. While quantitative data on its inhibitory potency remains limited in publicly available literature, this document outlines detailed experimental protocols for determining these crucial parameters. Visualizations of relevant metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the multifaceted roles of this intriguing molecule.

Introduction

This compound (C₃H₄O₃) is a dicarbonyl compound featuring both a carboxylic acid and an aldehyde functional group.[1] This inherent reactivity makes it a transient but important player in cellular metabolism. It is primarily generated through the catabolism of odd-chain fatty acids and certain amino acids, feeding into central carbon metabolism.[2] Beyond its role as a metabolic intermediate, this compound has been reported to exert inhibitory effects on several enzymes, suggesting a potential role in metabolic regulation.[2] This guide aims to consolidate the current knowledge on the biological activity of this compound and to provide a practical framework for its further investigation, particularly in the context of drug discovery and development.

Metabolic Roles of this compound

This compound is a central metabolite in several key pathways:

-

Propionate Metabolism: It is an intermediate in an alternative pathway for propionate metabolism.[2]

-

Beta-Alanine Metabolism: this compound is formed during the catabolism of the non-proteinogenic amino acid beta-alanine.[3]

-

CO₂ Fixation Cycles: In certain autotrophic microorganisms, it participates in the 3-hydroxypropionate/4-hydroxybutyrate cycle for carbon dioxide fixation.[4]

-

Fatty Acid Metabolism: It can be converted to acetyl-CoA, a key precursor for fatty acid synthesis.

Below is a diagram illustrating the central role of this compound in these metabolic pathways.

Figure 1: Central metabolic pathways involving this compound.

Enzyme Inhibition by this compound

Table 1: Reported Enzyme Inhibition by this compound

| Target Enzyme | Metabolic Pathway | Reported Effect | Quantitative Data (IC50/Ki) |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Inhibition | Not Reported |

| Pyruvate Decarboxylase | Carbohydrate Metabolism | Inhibition | Not Reported |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Gluconeogenesis | Inhibition | Not Reported |

Further experimental investigation is required to quantify the inhibitory potency of this compound against these enzymes.

Quantitative Data on Related Enzyme Kinetics

While direct inhibitory data for this compound is scarce, kinetic data for enzymes involved in its metabolism are available.

Table 2: Kinetic Parameters of Enzymes Metabolizing this compound and its Precursors

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) |

| Malonic Semialdehyde Reductase | Metallosphaera sedula | Malonic Semialdehyde | 70 ± 10 | 200 |

| Malonic Semialdehyde Reductase | Metallosphaera sedula | NADPH | 70 ± 20 | 200 |

This data provides a baseline for understanding the flux through pathways involving this compound.

Detailed Experimental Protocols

To address the gap in quantitative data, the following detailed protocols are provided for determining the inhibitory effects of this compound.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 and Ki of this compound for ACC. The assay couples the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

-

Purified Acetyl-CoA Carboxylase (ACC1 or ACC2)

-

This compound

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (NaHCO₃)

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

HEPES buffer (pH 7.5)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, DTT, BSA, PEP, and NADH.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction mixture, varying concentrations of this compound (for IC50 determination) or a fixed concentration (for Ki determination), and purified ACC. Incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding a mixture of ATP, NaHCO₃, and varying concentrations of acetyl-CoA (for Ki determination) or a fixed saturating concentration (for IC50 determination).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ACC activity.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Ki Determination: Perform the assay with multiple fixed concentrations of this compound and varying concentrations of acetyl-CoA. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki value.[5]

-

Figure 2: Workflow for ACC inhibition assay.

Pyruvate Decarboxylase Inhibition Assay

This protocol outlines a coupled enzyme assay to measure the inhibitory effect of this compound on pyruvate decarboxylase activity by monitoring the reduction of acetaldehyde to ethanol by alcohol dehydrogenase.

Materials:

-

Purified Pyruvate Decarboxylase

-

This compound

-

Pyruvate

-

Thiamine pyrophosphate (TPP)

-

Magnesium Chloride (MgCl₂)

-

NADH

-

Alcohol Dehydrogenase (ADH)

-

Citrate buffer (pH 6.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Assay Cocktail Preparation: Prepare an assay cocktail containing citrate buffer, MgCl₂, TPP, NADH, and ADH.

-

Enzyme and Inhibitor Incubation: In a microplate, combine the assay cocktail, varying concentrations of this compound, and purified pyruvate decarboxylase. Incubate for 5 minutes at 30°C.

-

Reaction Initiation: Start the reaction by adding pyruvate to each well.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate IC50 and Ki values as described for the ACC inhibition assay.

Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibition Assay

This protocol describes an endpoint assay to determine the inhibitory potential of this compound on PEPCK activity by measuring the amount of phosphoenolpyruvate (PEP) produced.

Materials:

-

Purified PEPCK

-

This compound

-

Oxaloacetate (OAA)

-

GTP

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

Reagents for PEP quantification (e.g., lactate dehydrogenase, pyruvate kinase, NADH, and ADP, or a commercially available PEP assay kit)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a microplate, add HEPES buffer, MgCl₂, DTT, varying concentrations of this compound, and purified PEPCK.

-

Reaction Initiation: Start the reaction by adding a mixture of OAA and GTP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

PEP Quantification: Neutralize the samples and quantify the amount of PEP produced using a coupled enzyme assay that converts PEP to a detectable product.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Physiological Concentrations of this compound

The physiological concentrations of this compound in human tissues and fluids have not been well-established in the literature. Its reactive nature likely results in low steady-state levels. Sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be required for accurate quantification in biological samples.[6][7][8][9] The determination of these concentrations is crucial for understanding the physiological relevance of its enzyme-inhibitory activities.

Conclusion and Future Directions

This compound is a metabolically significant molecule with emerging roles as a potential regulator of key enzymatic pathways. While its involvement in core metabolism is established, a significant knowledge gap exists regarding the quantitative aspects of its inhibitory activities. The experimental protocols detailed in this guide provide a roadmap for researchers to determine the IC50 and Ki values for the inhibition of acetyl-CoA carboxylase, pyruvate decarboxylase, and phosphoenolpyruvate carboxykinase by this compound.

Future research should focus on:

-

Quantitative Inhibitory Studies: Performing the described assays to obtain robust quantitative data on enzyme inhibition.

-

Physiological Concentration Measurement: Developing and applying sensitive analytical methods to determine the in vivo concentrations of this compound in various tissues and disease states.

-

Cellular and In Vivo Studies: Investigating the effects of modulating this compound levels on cellular metabolism and physiology.

-

Drug Development: Exploring the potential of this compound analogs as novel therapeutic agents targeting metabolic disorders.

A deeper understanding of the biological activities of this compound holds promise for uncovering new regulatory mechanisms in metabolism and may pave the way for novel therapeutic strategies.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. P. aeruginosa Metabolome Database: Malonic semialdehyde (PAMDB000474) [pseudomonas.umaryland.edu]

- 4. Malonic semialdehyde reductase, succinic semialdehyde reductase, and succinyl-coenzyme A reductase from Metallosphaera sedula: enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and History of Malonic Semialdehyde: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic semialdehyde (3-oxopropanoic acid) is a reactive carbonyl compound that serves as a key metabolic intermediate in various biochemical pathways, including the catabolism of β-alanine and the alternative pathway of propionate metabolism. Despite its significance, a comprehensive historical and technical overview of this molecule is lacking in readily accessible literature. This guide provides an in-depth exploration of the discovery, history, and biochemical roles of malonic semialdehyde. It includes a summary of its physicochemical properties, a detailed examination of its place in metabolic pathways, and outlines of experimental protocols for its synthesis and analysis, addressing existing challenges in its direct quantification.

Discovery and Early History

The identification of malonic semialdehyde is intrinsically linked to the elucidation of propionate and β-alanine metabolic pathways in the mid-20th century. While a singular "discovery" event is not clearly documented, its existence as a metabolic intermediate was firmly established through a series of enzymatic studies.

A pivotal contribution came in 1959 with the work of H. Den, W. G. Robinson, and M. J. Coon from the University of Michigan. Their research, published in the Journal of Biological Chemistry, demonstrated the enzymatic conversion of β-hydroxypropionate to malonic semialdehyde.[1][2][3] This provided strong evidence for its role as an intermediate in the breakdown of propionate.

Subsequent research further solidified its position in biochemistry. For instance, studies on the metabolism of β-alanine also identified malonic semialdehyde as a key product.[3] These early investigations were crucial in mapping out the metabolic fates of several important small molecules, revealing a complex network of interconnected pathways where malonic semialdehyde played a transient but essential role.

Physicochemical Properties

Malonic semialdehyde is a challenging molecule to study due to its reactivity. However, its fundamental properties have been characterized and are summarized below.

| Property | Value | Source |

| Chemical Formula | C₃H₄O₃ | N/A |

| Molecular Weight | 88.06 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 926-61-4 | N/A |

| pKa (strongest acidic) | ~3.76 | N/A |

| Synonyms | 3-Oxopropanoate, Formylacetic acid, Malonaldehydic acid | N/A |

Biochemical Roles and Metabolic Pathways

Malonic semialdehyde is a central node in several metabolic pathways. Its primary roles are in the catabolism of amino acids and fatty acids.

β-Alanine Catabolism

One of the main sources of malonic semialdehyde is the breakdown of β-alanine, a non-proteinogenic amino acid. In this pathway, β-alanine is converted to malonic semialdehyde, which is then further metabolized to acetyl-CoA and enters the citric acid cycle.

Propionate Metabolism

Malonic semialdehyde is also an intermediate in an alternative pathway for propionate metabolism.[3] Propionyl-CoA, derived from the oxidation of odd-chain fatty acids and certain amino acids, can be converted to succinyl-CoA via the well-known carboxylase pathway. However, an alternative route involves the formation of 3-hydroxypropionate, which is then oxidized to malonic semialdehyde.

Experimental Protocols

Chemical Synthesis of Malonic Semialdehyde

General Steps (based on available information):

-

Starting Material: Ethyl β,β-diethoxypropionate.

-

Hydrolysis: Acid-catalyzed hydrolysis to remove the ethoxy groups and the ethyl ester.

-

Purification: Appropriate purification steps to isolate the malonic semialdehyde.

Analytical Methods for Detection and Quantification

The direct quantification of malonic semialdehyde in biological matrices is challenging due to its high reactivity and low physiological concentrations. It is often confused with malondialdehyde (MDA), a marker of oxidative stress, for which many analytical methods exist. However, these methods are not directly applicable to malonic semialdehyde without modification and validation.

Proposed HPLC-UV Method with Derivatization:

Given the presence of a reactive aldehyde group, a common and effective strategy for the quantification of short-chain aldehydes is derivatization followed by HPLC analysis. A proposed workflow is outlined below.

Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or use plasma directly. Deproteinize by adding a threefold excess of cold acetonitrile, vortex, and centrifuge.

-

Derivatization: To the supernatant, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). Incubate at a controlled temperature to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of malonic semialdehyde.

-

HPLC Separation: Inject the derivatized sample onto a reversed-phase C18 column. Use a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic acid) to separate the derivative from other components.

-

Detection and Quantification: Monitor the column effluent with a UV detector at the wavelength of maximum absorbance for the hydrazone derivative (typically around 360 nm).[5] Quantify the amount of malonic semialdehyde by comparing the peak area to a standard curve prepared from derivatized malonic semialdehyde standards.

Note: This proposed method would require thorough validation, including specificity, linearity, accuracy, and precision, before its application in a research or clinical setting.

Spectroscopic Data

A critical aspect of chemical identification and characterization is spectroscopic analysis. However, obtaining and publishing NMR and IR spectra for a reactive intermediate like malonic semialdehyde is challenging.

Current Status:

As of this writing, publicly accessible, experimentally-derived NMR and IR spectra for malonic semialdehyde (this compound) are not available in common databases. This represents a significant data gap in the scientific literature. Researchers interested in these data would likely need to synthesize and purify the compound and perform the spectroscopic analysis themselves.

Conclusion and Future Directions

Malonic semialdehyde, since its identification as a key metabolic intermediate in the late 1950s, has been recognized for its role in linking the metabolism of amino acids and fatty acids. While its biochemical functions are well-established, there remain significant gaps in the available technical data, particularly concerning detailed, validated analytical protocols and public spectroscopic data. The development of robust and specific analytical methods for its quantification is a critical next step to fully understand its physiological and pathological roles. Further research into its reactivity and potential for off-target modifications of other biomolecules may also provide new insights into its function in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic conversion of beta-hydroxypropionate to malonic semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of malonic semialdehyde in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [80] Synthesis of malonic semialdehyde, β-hydroxypropionate, and β-hydroxyisobutyrate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Potential of 3-Oxopropanoic Acid Derivatives: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of 3-oxopropanoic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Derivatives of this compound, a simple beta-keto acid, are emerging as a versatile class of molecules with significant potential across various therapeutic areas. From metabolic regulation to neuroprotection and antimicrobial applications, these compounds are attracting increasing interest within the scientific community. This technical guide provides a detailed overview of the core aspects of this compound derivatives, including their synthesis, biological functions, and the experimental methodologies used to evaluate their efficacy.

Core Concepts and Therapeutic Potential

This compound, also known as malonic semialdehyde, is a key intermediate in several metabolic pathways, including the catabolism of beta-alanine.[1] Its derivatives encompass a wide range of chemical structures, including esters and amides, which exhibit diverse biological activities. A significant area of interest lies in their ability to act as enzyme inhibitors, with documented effects on key metabolic enzymes such as acetyl-CoA carboxylase (ACC), pyruvate decarboxylase, and phosphoenolpyruvate carboxykinase (PEPCK).[1] This inhibitory action holds therapeutic promise for metabolic diseases like obesity and diabetes.[1]

Furthermore, specific derivatives have demonstrated potent biological effects in other therapeutic domains. For instance, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a derivative of this compound, has shown robust neuroprotective effects in preclinical models of stroke.[2][3][4][5] Additionally, certain beta-keto esters, a subclass of this compound derivatives, have been designed and synthesized to exhibit antibacterial activity.

Quantitative Data Summary

The following tables summarize the quantitative data available for various this compound derivatives, highlighting their efficacy in different biological assays.

| Derivative | Target/Model | Assay | Key Findings | Reference |

| 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) | Middle Cerebral Artery Occlusion (MCAO) in rats | In vivo neuroprotection | Intravenous administration of 5 mg/kg OPTBA 3 or 6 hours after MCAO reduced infarct volumes to 38.5 ± 11.4% and 46.5 ± 15.3%, respectively, of the control.[2][3] | [2][3] |

| Substituted β-keto esters | Pseudomonas aeruginosa, Staphylococcus aureus, Pseudomonas syringae, Agrobacterium tumefaciens | In vitro antimicrobial screening | Compounds 6 and 8 exhibited the most promising antimicrobial activity against the tested bacterial panel. (Specific MIC values not provided in the source). |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: The activity of ACC is determined by measuring the rate of conversion of acetyl-CoA to malonyl-CoA. Inhibition of ACC by a test compound results in a decreased rate of product formation. A common method involves detecting the amount of ADP produced, which is directly proportional to ACC activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl or HEPES, MgCl₂, ATP, and sodium bicarbonate.

-

Enzyme and Substrate Addition: Add purified recombinant ACC1 enzyme to the reaction buffer. Initiate the reaction by adding the substrate, acetyl-CoA.

-

Inhibitor Addition: For inhibitor screening, pre-incubate the enzyme with various concentrations of the this compound derivative (dissolved in a suitable solvent like DMSO) before adding acetyl-CoA.

-

Detection: The production of ADP can be measured using a commercially available kit such as the ADP-Glo™ Kinase Assay. This assay involves a two-step process: first, terminating the enzymatic reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay

Principle: PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). The activity can be measured using a coupled enzyme assay where the product, PEP, is converted through a series of reactions that ultimately lead to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PEPCK activity.

Protocol:

-

Sample Preparation: Prepare tissue or cell lysates in an appropriate assay buffer on ice.

-

Reaction Mixture: Prepare a reaction mix containing PEPCK assay buffer, a PEPCK substrate mix (including OAA and GTP), a PEPCK converter enzyme mix, and a developer solution containing NADH.

-

Assay Initiation: Add the prepared sample to the reaction mixture in a 96-well plate. A positive control with a known amount of PEPCK and a blank control without the enzyme should be included.

-

Measurement: Immediately start measuring the absorbance at 340 nm at 37°C in kinetic mode for a set period (e.g., 10-30 minutes).

-

Calculation: The rate of decrease in absorbance at 340 nm is used to calculate the PEPCK activity. The activity is typically expressed in units per milligram of protein (U/mg). For inhibitor studies, the assay is performed with and without the test compound, and the percentage of inhibition is calculated.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotection Studies

Principle: The MCAO model is a widely used preclinical model of ischemic stroke. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia and subsequent neurological damage. This model allows for the evaluation of the neuroprotective effects of therapeutic agents.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are typically used. The animals are anesthetized, and their body temperature is maintained.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the MCA.

-

Occlusion and Reperfusion: The suture is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia. For reperfusion, the suture is withdrawn to allow blood flow to resume.

-

Drug Administration: The this compound derivative (e.g., OPTBA) is administered intravenously at specific time points before or after the MCAO procedure.

-

Neurological Assessment: Neurological deficits are assessed at various time points after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Visualizing the Landscape: Pathways and Workflows

To better understand the context and application of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. CheKine™ Micro Phosphoenolpyruvate Carboxykinase(PEPCK) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 2. assaygenie.com [assaygenie.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reaction Mechanisms of 3-Oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanoic acid, also known as malonic semialdehyde, is a reactive β-aldehydo carboxylic acid that serves as a key intermediate in various metabolic pathways. Its structural features—a carboxylic acid group and an aldehyde group separated by a methylene bridge—confer a unique reactivity profile, making the study of its reaction mechanisms crucial for understanding biochemical transformations and for applications in drug development. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound, focusing on its decomposition, decarboxylation, and keto-enol tautomerism.

Core Reaction Mechanisms

Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction pathways of this compound. These computational approaches allow for the characterization of transient species such as transition states and provide quantitative data on the energetics of these reactions.

Decarboxylation

The decarboxylation of β-keto acids like this compound is a fundamental organic reaction. Theoretical models have explored various potential mechanisms for this process.

Mechanism:

The most commonly accepted mechanism for the decarboxylation of this compound involves a cyclic transition state. In this concerted process, the carboxylic acid proton is transferred to the carbonyl oxygen of the aldehyde group, while the C-C bond between the carboxyl group and the α-carbon cleaves. This leads to the formation of carbon dioxide and an enol intermediate, which then tautomerizes to the more stable acetaldehyde.

Quantitative Data from Theoretical Studies:

While specific quantitative data for the decarboxylation of this compound from dedicated theoretical studies is not abundant in the readily available literature, analogous studies on similar β-keto acids provide valuable insights. For instance, computational studies on the decarboxylation of other β-keto acids have calculated activation barriers in the range of 25-35 kcal/mol in the gas phase. The presence of a polar solvent is expected to lower this barrier.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) (Gas Phase) | Reference Compound |

| Decarboxylation via cyclic transition state | DFT (B3LYP/6-31G*) | ~28 | Acetoacetic acid |

| Water-assisted decarboxylation | DFT with explicit solvent | ~20-25 | Acetoacetic acid |

Note: The data presented here is based on theoretical studies of analogous compounds and serves as an estimate for this compound.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol forms. The relative stability of these tautomers and the energy barrier for their interconversion are critical for understanding its reactivity.

Mechanism:

The keto-enol tautomerism can be catalyzed by either acid or base. In the absence of a catalyst, the interconversion can occur via an intramolecular proton transfer through a high-energy four-membered ring transition state. In aqueous environments, water molecules can facilitate the proton transfer through a lower-energy six-membered ring transition state, acting as a proton shuttle.

Quantitative Data from Theoretical Studies:

Computational studies on the keto-enol tautomerism of related β-dicarbonyl compounds, such as malondialdehyde, provide insights into the energetics of this process for this compound.

| Tautomerization Pathway | Computational Method | Calculated Energy Difference (Keto - Enol) (kcal/mol) | Calculated Activation Barrier (kcal/mol) | Reference Compound |

| Intramolecular H-transfer | DFT (B3LYP/6-311++G(d,p)) | Keto more stable by ~10-15 | ~40-50 | Malondialdehyde |

| Water-assisted H-transfer | DFT with explicit water | Keto more stable by ~10-15 | ~20-30 | Malondialdehyde |

Note: This data is extrapolated from studies on malondialdehyde and provides a qualitative understanding for this compound.

Experimental Protocols for Theoretical Studies

The following outlines a general methodology for the computational investigation of this compound reaction mechanisms.

General Computational Protocol

A typical computational study of the reaction mechanisms of this compound would involve the following steps:

-

Model System Setup: The initial geometry of this compound and any other reactants (e.g., water molecules for solvent-assisted reactions) are constructed.

-

Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find the minimum energy structures on the potential energy surface. This is typically performed using DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Transition State Searching: The transition state structure for each reaction step is located using methods such as the synchronous transit-guided quasi-Newton (STQN) method or the nudged elastic band (NEB) method.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies should be real. For a transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactant and product minima.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate reaction energies and activation barriers.

-

Solvation Effects: To model reactions in a biological environment, solvent effects are included using either implicit continuum solvation models (e.g., PCM, SMD) or by including explicit solvent molecules in the calculation.

Visualizations of Reaction Pathways and Workflows

Decarboxylation Pathway

Caption: Proposed mechanism for the decarboxylation of this compound.

Keto-Enol Tautomerism Workflow

Caption: Pathways for the keto-enol tautomerism of this compound.

Computational Workflow for Reaction Mechanism Study

Caption: A typical workflow for a computational study of a reaction mechanism.

Role in Metabolic Pathways and Drug Development

This compound is an intermediate in several metabolic pathways, including the degradation of pyrimidines and the metabolism of propionate. Understanding its reactivity is crucial for mapping these pathways and identifying potential enzymatic targets for drug development. For instance, enzymes that metabolize this compound, such as malonate-semialdehyde dehydrogenase, could be targets for modulating metabolic flux.[1] The inherent reactivity of this compound also suggests that its dysregulation could lead to the formation of adducts with proteins and other biomolecules, a process that could be explored in the context of disease pathology and drug design.

Conclusion

Theoretical studies provide a powerful lens through which to investigate the complex reaction mechanisms of this compound. By combining quantum chemical calculations with sophisticated computational protocols, researchers can gain detailed insights into the energetics and pathways of its key reactions. This knowledge is not only fundamental to our understanding of biochemistry but also holds significant potential for the rational design of novel therapeutics targeting metabolic pathways. As computational methods continue to advance in accuracy and efficiency, their role in elucidating the chemistry of reactive intermediates like this compound will undoubtedly expand, paving the way for new discoveries in science and medicine.

References

The Enigmatic Role of Malonic Semialdehyde in Atmospheric Chemistry and Aerosol Formation: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

October 28, 2025

Abstract

Malonic semialdehyde (MSA), a three-carbon dicarbonyl, represents a critical but largely unexplored intermediate in atmospheric chemistry. While direct atmospheric measurements and detailed kinetic studies are scarce, its molecular structure suggests a significant potential to influence the formation of secondary organic aerosols (SOA) and contribute to the complex chemical processing occurring in the troposphere. This technical guide synthesizes the current, albeit limited, understanding of MSA's potential role in the atmosphere. By drawing parallels with the established chemistry of other atmospheric aldehydes and dicarboxylic acids, this document outlines hypothesized formation and reaction pathways, discusses potential analytical strategies, and identifies key areas for future research. The information presented herein is intended to provide a foundational resource for scientists investigating the intricate web of atmospheric organic chemistry and its impact on air quality and climate.

Introduction

Atmospheric aldehydes are key players in tropospheric chemistry, acting as precursors to ozone and secondary organic aerosols (SOA). While significant research has focused on smaller aldehydes like formaldehyde and acetaldehyde, as well as dicarbonyls like glyoxal, the role of larger and more functionalized aldehydes remains less understood. Malonic semialdehyde (3-oxopropanoic acid) is one such compound that, due to its bifunctional nature (containing both an aldehyde and a carboxylic acid group), is expected to be highly reactive and participate in various atmospheric processes. This guide explores the potential significance of malonic semialdehyde in atmospheric chemistry and aerosol formation, based on the current understanding of related chemical systems.

Hypothesized Atmospheric Formation Pathways of Malonic Semialdehyde

Direct atmospheric emission sources of malonic semialdehyde are not well-documented. Therefore, its presence in the atmosphere is likely dominated by secondary formation from the oxidation of precursor volatile organic compounds (VOCs). Plausible formation pathways include:

-

Oxidation of Unsaturated Precursors: The oxidation of C3 unsaturated compounds, such as acrolein, by ozone (O₃) or hydroxyl radicals (•OH) could potentially lead to the formation of malonic semialdehyde. The reaction of OH with acrolein has been shown to produce glyoxal and glycolaldehyde, suggesting that the formation of dicarbonyls is a key pathway.[1]

-

Aqueous Phase Oxidation of Organic Acids: The aqueous phase oxidation of dicarboxylic acids or other water-soluble organic compounds within cloud droplets or aerosol water could also be a source. For instance, the photo-oxidation of larger dicarboxylic acids might proceed through fragmentation pathways that could yield malonic semialdehyde.

Caption: Hypothesized atmospheric pathways involving malonic semialdehyde.

Potential Atmospheric Reactions and Contribution to Aerosols

The reactivity of malonic semialdehyde is expected to be high due to the presence of both an aldehyde and a carboxylic acid functional group.

Gas-Phase Reactions

In the gas phase, malonic semialdehyde is likely to react rapidly with hydroxyl radicals (•OH), which is the primary daytime oxidant in the troposphere. The reaction can proceed via hydrogen abstraction from the aldehydic C-H bond, leading to the formation of an acyl radical. This radical can then react with oxygen to form an acyl peroxy radical, which can participate in NOx cycles or form more oxidized products.

Aqueous-Phase Chemistry and SOA Formation

Due to its expected high water solubility, malonic semialdehyde is likely to partition significantly into the aqueous phase of clouds, fogs, and aerosols. In this medium, it can undergo a variety of reactions that contribute to the formation and growth of SOA:

-

Hydration and Acetal Formation: The aldehyde group can undergo hydration and form gem-diols. It can also react with alcohols to form hemiacetals and acetals.

-

Oxidation to Malonic Acid: The aldehyde group can be readily oxidized by aqueous-phase oxidants such as •OH, H₂O₂, and O₃ to form malonic acid. Malonic acid is a commonly detected component of atmospheric aerosols.

-

Oligomerization: Aldehydes are known to undergo accretion reactions (e.g., aldol condensation) in the aqueous phase, leading to the formation of higher molecular weight compounds (oligomers). These reactions are often acid-catalyzed and can significantly contribute to SOA mass.

The formation of low-volatility products through these aqueous-phase reactions can lead to an increase in the particulate mass, thus contributing to SOA formation.

Quantitative Data

Direct quantitative data for the atmospheric abundance and reaction kinetics of malonic semialdehyde are currently unavailable in the scientific literature. However, data for related compounds can provide an order-of-magnitude estimation for future studies.

| Compound | Typical Atmospheric Concentration | OH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Formaldehyde | 0.1 - 10 ppb | 9.4 x 10⁻¹² |

| Acetaldehyde | 0.1 - 5 ppb | 1.5 x 10⁻¹¹ |

| Glyoxal | 10 - 200 ppt | 1.2 x 10⁻¹¹ |

| Malonic Acid | 1 - 100 ng m⁻³ (in aerosols) | ~1 x 10⁻¹² (estimated) |

| Malonic Semialdehyde | Not Measured | Not Measured |

Table 1: Atmospheric concentrations and OH reaction rate constants for selected aldehydes and dicarboxylic acids.

Experimental Protocols for Future Studies

To fill the knowledge gap regarding malonic semialdehyde, dedicated laboratory and field studies are required. The following outlines potential experimental methodologies.

Laboratory Studies

-

Smog Chamber Experiments: To investigate the formation of malonic semialdehyde from the oxidation of potential precursors, experiments in atmospheric simulation chambers (smog chambers) are essential. Precursor VOCs would be injected into the chamber with oxidants (e.g., O₃ or an •OH precursor like H₂O₂) under controlled conditions of temperature, humidity, and light.

-

Aqueous-Phase Kinetic Studies: The kinetics of the aqueous-phase reactions of malonic semialdehyde with key atmospheric oxidants (•OH, O₃, H₂O₂) can be studied using techniques such as stopped-flow spectroscopy or laser flash photolysis.

Field Measurements and Analytical Techniques

-

Aerosol and Gas Phase Collection: For atmospheric detection, samples would need to be collected from both the gas and aerosol phases. Gas-phase collection can be achieved using denuders coated with a derivatizing agent, while aerosol-phase compounds can be collected on filters.

-

Chromatographic Separation and Detection: The analysis of malonic semialdehyde is challenging due to its expected low concentration and high reactivity. A common approach for aldehydes is derivatization followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography (GC). A potential derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) would be crucial for unambiguous identification and quantification.

Caption: A general experimental workflow for the detection of atmospheric aldehydes.

Conclusion and Future Outlook

Malonic semialdehyde remains a missing link in our understanding of atmospheric organic chemistry. Based on its molecular structure and the known reactivity of similar compounds, it has the potential to be a significant intermediate in the formation of secondary organic aerosols. The lack of direct observational and kinetic data highlights a critical research gap. Future research should focus on:

-

Developing sensitive and selective analytical methods for the quantification of malonic semialdehyde in atmospheric samples.

-

Conducting laboratory studies to determine the formation yields of malonic semialdehyde from the oxidation of relevant precursors and to measure its gas- and aqueous-phase reaction kinetics.

-

Incorporating the chemistry of malonic semialdehyde into atmospheric models to assess its impact on SOA formation and overall atmospheric composition.

Addressing these research needs will provide a more complete picture of the atmospheric lifecycle of organic compounds and improve our ability to model air quality and climate.

References

An In-depth Technical Guide on the Enzymatic Conversion of 3-Hydroxypropionate to 3-Oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic oxidation of 3-hydroxypropionate (3-HP) to 3-oxopropanoic acid, also known as malonate semialdehyde, is a critical biochemical reaction. This conversion is a key step in various metabolic pathways, including the 3-hydroxypropionate cycle for carbon fixation in some microorganisms. The primary catalysts for this reaction are 3-hydroxypropionate dehydrogenases, which utilize either NAD+ or NADP+ as a cofactor. Understanding the kinetics, regulation, and experimental protocols associated with this enzymatic step is crucial for applications in metabolic engineering, synthetic biology, and drug development. This guide provides a comprehensive overview of the enzymatic conversion, including detailed experimental methodologies, a summary of kinetic data, and a visualization of the underlying biochemical and regulatory processes.

The Core Enzymatic Reaction

The central reaction discussed in this guide is the reversible oxidation of 3-hydroxypropionate to 3-oxopropanoate. This reaction is catalyzed by the enzyme 3-hydroxypropionate dehydrogenase .

The general chemical equation is:

3-Hydroxypropanoate + NAD(P)+ ⇌ 3-Oxopropanoate + NAD(P)H + H+

There are two main classes of this enzyme, distinguished by their cofactor preference:

-

EC 1.1.1.59 (3-hydroxypropionate dehydrogenase): Utilizes NAD+ as the electron acceptor.[1] This enzyme is involved in metabolic pathways such as beta-alanine and propanoate metabolism.

-

EC 1.1.1.298 (3-hydroxypropionate dehydrogenase (NADP+)): Prefers NADP+ as the electron acceptor.[2] This variant is a key component of autotrophic CO2 fixation pathways like the 3-hydroxypropionate and 3-hydroxypropionate/4-hydroxybutyrate cycles found in some bacteria and archaea.[2]

The conversion is a critical juncture in cellular metabolism, linking central carbon metabolism with specialized biosynthetic and degradation pathways.

References

The Enigmatic Role of 3-Oxopropanoic Acid in the Gut Microbiome: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The gut microbiome is a complex ecosystem where microbial metabolites play a pivotal role in host health and disease. While short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate have been extensively studied, the role of many other microbial metabolites remains largely unexplored. This technical guide delves into the current, albeit limited, understanding of 3-oxopropanoic acid, also known as malonic semialdehyde, within the context of the gut microbiome. Due to a scarcity of direct research on this specific metabolite in the gut, this paper synthesizes plausible metabolic pathways based on studies in engineered bacteria, outlines hypothetical experimental approaches, and identifies key knowledge gaps to guide future research. At present, there is a notable lack of quantitative data on the presence and concentration of this compound in the gut, and no specific signaling pathways involving this molecule in host-microbe interactions have been elucidated.

Introduction: Beyond the Well-Known SCFAs

The metabolic output of the gut microbiota is a complex symphony of molecules that influence host physiology, from immune function to neurological processes. While the impact of major SCFAs is well-documented, a vast number of other microbial metabolites exist, with their biological significance yet to be fully understood. This compound, a reactive aldehyde, is one such molecule. Its potential presence and role in the gut are intriguing, given its position as an intermediate in certain metabolic pathways. This whitepaper aims to provide a foundational technical guide for researchers interested in exploring the role of this enigmatic metabolite.

Potential Microbial Metabolic Pathways for this compound Production

Direct evidence for the production of this compound by the native human gut microbiota is currently lacking in the scientific literature. However, studies involving genetically engineered bacteria, including the common gut commensal Escherichia coli, have demonstrated metabolic pathways that utilize this compound as an intermediate. These pathways offer a hypothetical framework for its potential production within the gut ecosystem.

Two primary non-natural metabolic pathways have been engineered in microbes for the production of malonic acid, with malonic semialdehyde (this compound) as a key intermediate[1].

Pathway from β-alanine

One engineered pathway involves the conversion of β-alanine to malonic semialdehyde. In this pathway, a β-alanine-pyruvate transaminase can be used to convert β-alanine into malonic semialdehyde[1]. Subsequently, a dehydrogenase can catalyze the oxidation of malonic semialdehyde to malonic acid. Given that β-alanine is present in the gut as a product of protein degradation and microbial metabolism, this pathway represents a plausible, though unconfirmed, route for this compound formation.

References

potential of 3-Oxopropanoic acid as a biomarker for metabolic disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including diabetes, obesity, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. 3-Oxopropanoic acid, also known as malonic semialdehyde, is a reactive aldehyde that serves as a key intermediate in the catabolism of several amino acids and odd-chain fatty acids. Emerging evidence suggests that alterations in the metabolic pathways involving this compound may be associated with the pathophysiology of various metabolic diseases. This technical guide provides a comprehensive overview of the potential of this compound as a biomarker, including its biochemical pathways, detailed analytical methodologies for its quantification, and its potential role in key signaling pathways implicated in metabolic homeostasis.

Introduction

This compound is a highly reactive aldehydic acid.[1] It is an intermediate in the metabolism of beta-alanine and the degradation of uracil and thymine. Functionally, it is related to propionic acid and is a conjugate acid of a 3-oxopropanoate.[1] Due to its reactive nature, aberrant accumulation of this compound and its metabolites may lead to cellular dysfunction through mechanisms such as protein modification and oxidative stress, processes known to be involved in the progression of metabolic disorders.

Biochemical Pathways of this compound

This compound is a central node in several metabolic pathways. Its concentration is tightly regulated by a series of enzymatic reactions.

1. Valine, Thymine, and Pyrimidine Catabolism: this compound is formed as an intermediate in the degradation pathways of the branched-chain amino acid valine and the pyrimidine bases thymine and uracil.

2. Propionate Metabolism: It is involved in the catabolism of odd-chain fatty acids and the amino acids isoleucine, methionine, and threonine, which generate propionyl-CoA. Propionyl-CoA can be converted to methylmalonyl-CoA and subsequently to succinyl-CoA to enter the citric acid cycle. An alternative pathway involves the formation of 3-hydroxypropionate, which is then oxidized to this compound.